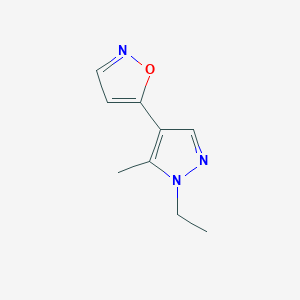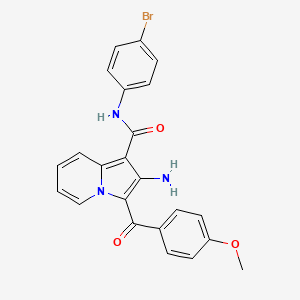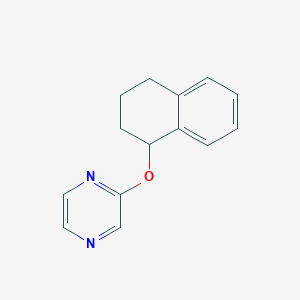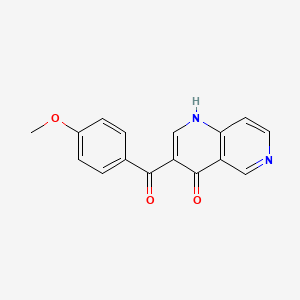
3-(4-methoxybenzoyl)-1,6-naphthyridin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Anticancer Activity
Naphthyridine derivatives, closely related to 3-(4-methoxybenzoyl)-1,6-naphthyridin-4(1H)-one, have shown significant anticancer activities. For instance, a study by Singh et al. (2003) on 5H-8,9-dimethoxy-5-(2-N,N-dimethylaminoethyl)-2,3-methylenedioxydibenzo[c,h][1,6]naphthyridin-6-one and its analogues revealed potent TOP1-targeting activity and pronounced antitumor activity, comparable to that of camptothecin (Singh et al., 2003). Furthermore, Kong et al. (2018) discovered a novel compound that induces necroptosis at low concentrations and apoptosis at high concentrations in human melanoma A375 cells, showcasing the potential for melanoma treatment (Kong et al., 2018).
Kinase Inhibition
Wang et al. (2013) identified the 1,6-naphthyridine motif as a new class of c-Met kinase inhibitor through the incorporation of a cyclic urea pharmacophore. This study demonstrates the structural versatility of naphthyridine derivatives in medicinal chemistry and their potential as kinase inhibitors (Wang et al., 2013).
Synthetic Chemistry Applications
Deady and Devine (2006) explored novel annulated products from aminonaphthyridinones, showcasing the chemical reactivity and potential for the development of new heterocyclic compounds (Deady & Devine, 2006). Such compounds can serve as key intermediates or active compounds in the synthesis of pharmacologically active molecules.
Antineoplastic Agents
Chang et al. (1999) investigated the biological activity of 2-chloro-3-(substituted phenoxy)-1,4-naphthoquinones and related compounds, uncovering their potential as antineoplastic agents (Chang et al., 1999). This suggests the relevance of naphthyridine derivatives in the search for new cancer treatments.
Safety and Hazards
特性
IUPAC Name |
3-(4-methoxybenzoyl)-1H-1,6-naphthyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c1-21-11-4-2-10(3-5-11)15(19)13-9-18-14-6-7-17-8-12(14)16(13)20/h2-9H,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEAPRBTXQHCWPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CNC3=C(C2=O)C=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[1-[4-(2-Fluorophenyl)piperazin-1-yl]ethylidene]indene-1,3-dione](/img/structure/B2657664.png)
![N-(2,5-difluorophenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide](/img/structure/B2657665.png)
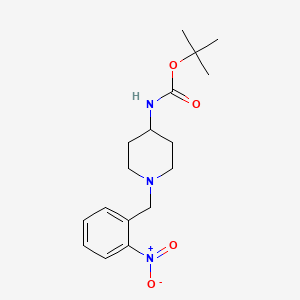
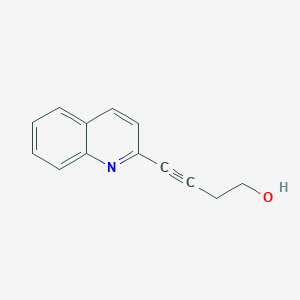
![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2657671.png)

![{Bicyclo[2.2.2]oct-5-en-2-yl}methanamine hydrochloride](/img/structure/B2657673.png)
![N-(4-acetylphenyl)-2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2657674.png)
